1-Chloro-5,5-difluorohexane

Catalog No.
S13020657
CAS No.
651724-08-2
M.F
C6H11ClF2
M. Wt
156.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-5,5-difluorohexane

CAS Number

651724-08-2

Product Name

1-Chloro-5,5-difluorohexane

IUPAC Name

1-chloro-5,5-difluorohexane

Molecular Formula

C6H11ClF2

Molecular Weight

156.60 g/mol

InChI

InChI=1S/C6H11ClF2/c1-6(8,9)4-2-3-5-7/h2-5H2,1H3

InChI Key

MMUIXRJHOQQROH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCl)(F)F

1-Chloro-5,5-difluorohexane is an organic compound characterized by the presence of a chlorine atom and two fluorine atoms attached to a hexane backbone. Its molecular formula is C6H11ClF2C_6H_{11}ClF_2, and it has a molecular weight of 156.60 g/mol. The compound is notable for its unique combination of halogen atoms, which influences its chemical behavior and potential applications in various fields, including organic synthesis and pharmaceuticals.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂⁻) under basic conditions. This allows for the formation of new compounds through nucleophilic substitution mechanisms.
  • Elimination Reactions: In the presence of strong bases like potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to yield alkenes, such as 5,5-difluoro-1-hexene.
  • Oxidation and Reduction Reactions: Although less common, 1-chloro-5,5-difluorohexane can also engage in oxidation and reduction reactions depending on the reagents employed.

Several synthesis methods for 1-chloro-5,5-difluorohexane have been documented:

  • Halogenation of Hexane: This method involves two steps:
    • Fluorination: Hexane is fluorinated using agents like hydrogen fluoride (HF) or fluorine gas to introduce fluorine atoms.
    • Chlorination: The resulting fluorinated hexane is then chlorinated using chlorine gas (Cl₂), replacing one hydrogen atom with chlorine to form 1-chloro-5,5-difluorohexane.
  • Industrial Production: On an industrial scale, these reactions are optimized using continuous flow reactors and advanced separation techniques to enhance yield and purity.

1-Chloro-5,5-difluorohexane has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Fluorinated Compounds: The unique properties imparted by the chlorine and fluorine atoms make it useful in developing fluorinated compounds with specific characteristics for pharmaceuticals or agrochemicals.

Several compounds share structural similarities with 1-chloro-5,5-difluorohexane. These include:

Compound NameStructural DifferencesUnique Features
1-Chloro-5,5-difluoropentaneOne less carbon atomSimilar reactivity but lower molecular weight
1-Chloro-5,5-difluoroheptaneOne more carbon atomIncreased molecular weight; potential for different reactivity patterns
1-Bromo-5,5-difluorohexaneBromine atom instead of chlorineDifferent halogen may affect reactivity and stability

Uniqueness

1-Chloro-5,5-difluorohexane stands out due to its specific arrangement of chlorine and fluorine atoms on a hexane backbone. This configuration enhances its reactivity in substitution and elimination reactions compared to its analogs while also providing stability against degradation. Its unique properties make it valuable for applications requiring specific chemical characteristics not found in similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

156.0517344 g/mol

Monoisotopic Mass

156.0517344 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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